Ácido 1-(etoxicarbonil)piperidina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

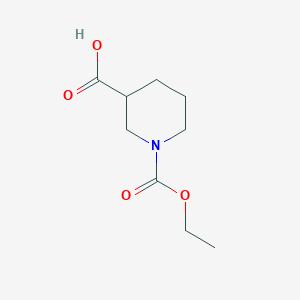

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a piperidine derivative, characterized by the presence of an ethoxycarbonyl group at the first position and a carboxylic acid group at the third position of the piperidine ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, preventing the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

If it acts on GABA transporters, it could influence the GABAergic pathway, affecting neuronal excitability and synaptic transmission .

Result of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .

Análisis Bioquímico

Biochemical Properties

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The compound’s interaction with proteins can affect protein folding, stability, and function, thereby impacting various biochemical pathways .

Cellular Effects

The effects of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

At the molecular level, 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid in laboratory settings are critical for its application in research. The compound’s stability and degradation over time can influence its effectiveness in experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the duration of exposure and the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. It is essential to determine the optimal dosage to avoid toxic or adverse effects. Studies have shown that high doses of the compound can cause toxicity, highlighting the importance of careful dosage management in research .

Transport and Distribution

The transport and distribution of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s overall effectiveness and its impact on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the formation of the ethoxycarbonyl group at the first position of the piperidine ring.

Industrial Production Methods

In industrial settings, the production of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity . The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used to substitute the ethoxycarbonyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted piperidine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Cyanoethyl)piperidine-3-carboxylic acid

- 1-(2-Cyanoethyl)piperidine-4-carboxylic acid

- 1-carbamoyl-piperidine-4-carboxylic acid

Uniqueness

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the piperidine ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Actividad Biológica

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 944280-75-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is characterized by the following structural features:

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 185.19 g/mol

- IUPAC Name : 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid

- Canonical SMILES : CCOC(=O)C1(CCCN1)C(=O)O

The biological activity of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and influence signaling pathways associated with inflammation and cellular growth.

Antimicrobial Activity

Research has indicated that derivatives of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. A study showed that compounds with similar piperidine structures demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

Recent investigations have explored the antiviral potential of related compounds in the context of SARS-CoV-2. For example, derivatives that share structural similarities with 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid displayed promising antiviral effects, inhibiting viral replication in vitro at low concentrations .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Case Studies

Synthesis and Derivatives

The synthesis of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid can be achieved through various chemical reactions involving piperidine and ethoxycarbonyl derivatives. The ability to modify the ethoxycarbonyl group allows for the development of new derivatives with potentially enhanced biological activities.

Propiedades

IUPAC Name |

1-ethoxycarbonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVDFWFNURSULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.